3-Acetylpyridine N-oxide
Overview
Description
3-Acetylpyridine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
3-Acetylpyridine N-oxide is a derivative of 3-Acetylpyridine, which is known to interact with the 4-hydroxy-tetrahydrodipicolinate reductase enzyme in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and L-threonine from aspartate .
Mode of Action
3-acetylpyridine, its parent compound, is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized and reduced
Biochemical Pathways
It’s known that 3-acetylpyridine adenine dinucleotide, a related compound, is involved in the electron input module of the respiratory complex i . This complex is a major enzyme of energy metabolism that couples NADH oxidation and ubiquinone reduction with proton translocation .
Pharmacokinetics
3-acetylpyridine, its parent compound, is known to be readily absorbed after intraperitoneal or subcutaneous injection .
Result of Action
Studies on 3-acetylpyridine have shown that it can cause dose- and time-related deficits in behavior, loss of body weight, and decreased survival in young rats . It also affects cerebral oxidative metabolism and acetylcholine synthesis .
Safety and Hazards
3-Acetylpyridine N-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause skin and eye irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and seeking medical attention if irritation persists .
Future Directions
While specific future directions for 3-Acetylpyridine N-oxide were not found in the retrieved papers, heterocyclic N-oxides are emerging as potent compounds with various therapeutic activities . This suggests potential future research directions in exploring the biological activities of this compound and its derivatives.
Biochemical Analysis
Cellular Effects
The effects of 3-Acetylpyridine N-oxide on various types of cells and cellular processes are complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized. It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(1-oxidopyridin-1-ium-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFMFGIMDGBJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161843 | |
Record name | 3-Acetylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14188-94-4 | |
Record name | 1-(1-Oxido-3-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14188-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetylpyridine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014188944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 3-acetylpyridine N-oxide in liver tissue?
A1: Research indicates that this compound undergoes keto-reduction when incubated with liver tissue fractions (both soluble and 10,000 g fractions). This metabolic transformation primarily yields 1-(3-pyridyl-N-oxide)ethanol. [] Interestingly, while trace amounts of 3-acetylpyridine are also formed, suggesting N-oxide reduction, this pathway seems less prominent. []
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